molecular formula C16H11F7O2 B13426261 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

Cat. No.: B13426261
M. Wt: 368.24 g/mol
InChI Key: RCBZDFWXKNHTLM-UHFFFAOYSA-N
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Description

1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoroethane in the presence of a base to form the corresponding ether. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. Additionally, the methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2-Tetrafluoro-2-methoxyethane
  • 2,2,2-Trifluoroacetophenone
  • 1,1,2,2-Tetrafluoroethane

Uniqueness

1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene is unique due to its specific combination of fluorine atoms and a methoxy group attached to a benzene ring. This structure imparts distinct chemical properties, such as high stability, lipophilicity, and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C16H11F7O2

Molecular Weight

368.24 g/mol

IUPAC Name

1-methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene

InChI

InChI=1S/C16H11F7O2/c1-24-12-4-2-3-5-13(12)25-16(22,23)14(17,18)10-6-8-11(9-7-10)15(19,20)21/h2-9H,1H3

InChI Key

RCBZDFWXKNHTLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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